3-アミノ-3-デオキシジゴキシゲニンヘミスクシナミド、スクシニミジルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

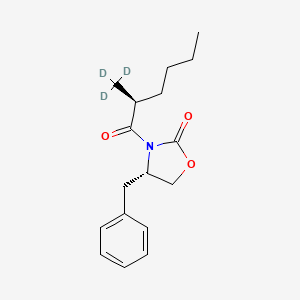

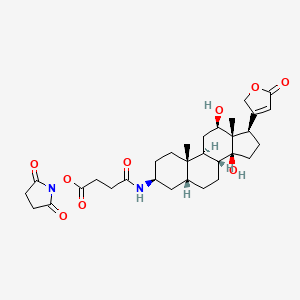

3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is an amine-reactive haptenylation reagent . This succinimidyl ester derivative of digoxigenin has been shown to inhibit the Na+/K± ATPase by binding to the cardiac steroid receptor site .

Synthesis Analysis

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody .Molecular Structure Analysis

The molecular formula of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is C31H42N2O9 . The InChI string representation of its structure is1S/C31H42N2O9/c1-29-11-9-19 (32-24 (35)5-8-27 (38)42-33-25 (36)6-7-26 (33)37)14-18 (29)3-4-21-22 (29)15-23 (34)30 (2)20 (10-12-31 (21,30)40)17-13-28 (39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3, (H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 . Chemical Reactions Analysis

The succinimidyl ester derivative of digoxigenin can react with amines, making it useful for attaching this important hapten to biomolecules of interest .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 586.68 . It is typically stored at -20°C .科学的研究の応用

タンパク質標識

この化合物は、目的のタンパク質にハプテンジゴキシゲニンを結合させるために使用できます . これにより、その後、抗ジゴキシゲニン抗体を使用してこれらのタンパク質を検出することができます .

Na+/K+ ATPaseの阻害

ジゴキシゲニンのスクシニミジルエステル誘導体は、Na+/K+ ATPaseを阻害することが示されています . これは、心臓ステロイド受容体部位に結合することによって達成されます .

診断アッセイ

タンパク質に結合して抗ジゴキシゲニン抗体によって検出される能力により、この化合物は診断アッセイで使用できます .

血液学および組織学

血液学および組織学の分野では、この化合物は染色剤として使用できます .

研究用途

作用機序

Target of Action

The primary target of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is the Na+/K+ - ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

The compound interacts with its target by binding to the cardiac steroid receptor site on the Na+/K+ - ATPase . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions in the cell.

Safety and Hazards

将来の方向性

The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . This opens up possibilities for its use in various research and diagnostic applications.

生化学分析

Biochemical Properties

This compound has been shown to inhibit the Na+/K+ ATPase by binding to the cardiac steroid receptor site . This interaction with the enzyme and receptor site indicates its potential role in biochemical reactions.

Cellular Effects

The inhibition of the Na+/K+ ATPase by 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester can have significant effects on cellular processes . The Na+/K+ ATPase is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular functions.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester involves its binding to the cardiac steroid receptor site, leading to the inhibition of the Na+/K+ ATPase . This interaction can lead to changes in ion transport across the cell membrane, affecting cellular function.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQGRLJRQILBRQ-ZCIIQETRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746897 |

Source

|

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-46-6 |

Source

|

| Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

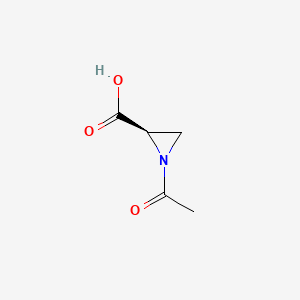

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

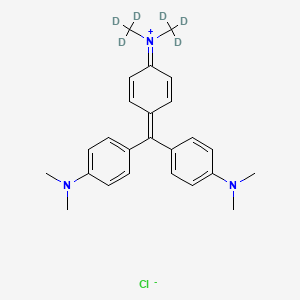

![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)